2-(Diisopropylamino)ethanol

Catalog No.
S1532161
CAS No.
96-80-0
M.F
C8H19NO
M. Wt
145.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diisopropylamino)ethanol

CAS Number

96-80-0

Product Name

2-(Diisopropylamino)ethanol

IUPAC Name

2-[di(propan-2-yl)amino]ethanol

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

InChI

InChI=1S/C8H19NO/c1-7(2)9(5-6-10)8(3)4/h7-8,10H,5-6H2,1-4H3

InChI Key

ZYWUVGFIXPNBDL-UHFFFAOYSA-N

SMILES

CC(C)N(CCO)C(C)C

solubility

0.08 M

Synonyms

2-diisopropylaminoethanol

Canonical SMILES

CC(C)N(CCO)C(C)C

Precursor in Organic Synthesis:

  • DIPA serves as a building block for the synthesis of various organic compounds. Its primary and secondary amine functionalities allow it to participate in condensation reactions and nucleophilic substitutions. Researchers utilize DIPA in the production of pharmaceuticals, agrochemicals, and other complex organic molecules Source: Wikipedia - N,N-Diisopropylaminoethanol: .

Catalyst or Base:

  • Due to its basic nature, DIPA can act as a catalyst or base in certain chemical reactions. Its ability to accept protons makes it useful in deprotonation steps and promoting specific reaction pathways. Research explores DIPA's potential as a catalyst for organic transformations and polymerizations Source: Sigma-Aldrich - 2-(Diisopropylamino)ethanol: .

Research into Chemical Properties:

  • Scientific studies investigate the fundamental properties of DIPA itself. This includes research on its reactivity, thermodynamics, and spectroscopic characteristics. Understanding these properties helps scientists predict its behavior in different chemical environments Source: PubChem - 2-(Diisopropylamino)ethanol: .

2-(Diisopropylamino)ethanol, also known as N,N-diisopropyl ethanolamine, is an amino alcohol characterized by its molecular formula C₈H₁₉NO and a molecular weight of approximately 145.24 g/mol. It appears as a colorless liquid that is slightly soluble in water and less dense than water. The compound is known for its irritant properties, particularly towards skin and eyes, making safety precautions essential during handling .

DIPA is a hazardous compound with several safety concerns:

  • Toxicity: DIPA is harmful if swallowed, inhaled, or absorbed through the skin []. It can cause severe skin burns and eye damage []. The median lethal dose (LD50) for dermal exposure in rabbits is 394 mg/kg [].
  • Flammability: DIPA is a combustible liquid with a flash point of 64 °C [].
  • Reactivity: DIPA can react violently with strong acids and oxidizing agents [].
, primarily due to the presence of both amino and alcohol functional groups. Key reactions include:

  • Neutralization Reactions: 2-(Diisopropylamino)ethanol can neutralize acids in exothermic reactions to form salts and water .
  • Reactivity with Isocyanates: It may react with isocyanates and other reactive organic compounds, which can lead to hazardous situations if not managed properly .
  • Kinetics Studies: Research indicates that the compound exhibits pseudo-first-order kinetics when reacting with carbon dioxide in aqueous solutions, demonstrating its utility in studying reaction rates involving amines .

The biological activity of 2-(diisopropylamino)ethanol has been explored in various contexts:

  • Irritation Potential: The compound is known to cause severe irritation to skin and eyes upon contact, indicating potential hazards in biological systems .
  • Pharmacological Interest: Its structure suggests potential roles in drug design or as a biochemical agent due to its amino alcohol nature.

Several methods exist for synthesizing 2-(diisopropylamino)ethanol:

  • Reaction of Isopropylamine with Ethylene Oxide: This method involves the nucleophilic attack of isopropylamine on ethylene oxide, leading to the formation of the amino alcohol .
  • Alternative Synthetic Routes: Other methods may include variations involving different starting materials or conditions tailored for specific applications.

2-(Diisopropylamino)ethanol finds utility across various domains:

  • Chemical Intermediate: It serves as a precursor for synthesizing other chemicals and pharmaceuticals.
  • Catalyst or Solvent: The compound can function as a catalyst in organic reactions or as a solvent due to its polar nature.
  • Industrial Uses: Its properties make it valuable in industries requiring neutralization of acids or as a component in formulations.

Interaction studies have highlighted how 2-(diisopropylamino)ethanol interacts with other chemical species:

  • Carbon Dioxide Absorption: Studies show that this compound can absorb carbon dioxide effectively, making it relevant for applications in carbon capture technologies .
  • Reactivity Profile: Understanding its reactivity with strong reducing agents and other organic compounds helps in assessing safety and compatibility in various industrial processes.

Several compounds share structural features with 2-(diisopropylamino)ethanol. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
2-(Isopropylamino)ethanolC₇H₁₉NOLess sterically hindered than diisopropyl
N,N-DimethylaminoethanolC₇H₁₉NOSmaller alkyl groups; different reactivity
N,N-DiethylaminoethanolC₈H₁₉NOSimilar structure; differing solubility

Uniqueness of 2-(Diisopropylamino)ethanol

The uniqueness of 2-(diisopropylamino)ethanol lies in its bulky diisopropyl groups, which provide steric hindrance that influences its reactivity and interactions compared to other amino alcohols. This steric bulk can affect its solubility properties and make it more suitable for specific applications where larger substituents are beneficial.

Physical Description

N,n-diisopropyl ethanolamine appears as a colorless liquid. Slightly soluble in water and less dense than water. Severely irritates skin and eyes. Used to make other chemicals.

XLogP3

1.2

Boiling Point

190.0 °C

Flash Point

175 °F (NFPA, 2010)

Melting Point

-39.0 °C

UNII

DK7FND4TJZ

GHS Hazard Statements

Aggregated GHS information provided by 158 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (52.53%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (47.47%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (52.53%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (70.25%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.08 mmHg

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

96-80-0

Wikipedia

N,N-diisopropylaminoethanol

Use Classification

Fire Hazards -> Corrosives, Flammable - 2nd degree

General Manufacturing Information

Ethanol, 2-[bis(1-methylethyl)amino]-: ACTIVE

Dates

Last modified: 08-15-2023

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